- Palladium nanoparticles supported on nitrogen-functionalized active carbon: A stable and highly efficient catalyst for the selective hydrogenation of nitro arenes, ChemCatChem, 2014, 6(5), 1333-1339
Cas no 95-86-3 (2,4-Diaminophenol)
2,4-Diaminophenol structure
Product Name:2,4-Diaminophenol
Número CAS:95-86-3
MF:C6H8N2O
Megavatios:124.1405210495
MDL:MFCD00025290
CID:81785
PubChem ID:7266
Update Time:2024-10-25
2,4-Diaminophenol Propiedades químicas y físicas
Nombre e identificación
-
- 2,4-Diaminophenol
- 2,4-Diaminophenol (ACI)
- 4-Hydroxy-1,3-benzenediamine
- NS00009579
- SB75530
- aniline, 3-amino-4-hydroxy-
- H691WBT7OS
- NSC5727
- EINECS 202-459-4
- 2,4-DIAMINOPHENOL [INCI]
- Phenol, 2,4-diamino-
- 2,4-DIAMINOPHENOL [MI]
- XIWMTQIUUWJNRP-UHFFFAOYSA-
- EN300-35023
- MFCD00025290
- CHEMBL2924225
- UNII-H691WBT7OS
- DTXSID7043748
- 95-86-3
- Amidol
- 4-13-00-01425 (Beilstein Handbook Reference)
- 2 pound not4-Diaminophenol
- 3-amino-4-hydroxyaniline
- SCHEMBL27284
- NSC-5727
- PD118977
- DB-226824
- BRN 0508475
- InChI=1/C6H8N2O/c7-4-1-2-6(9)5(8)3-4/h1-3,9H,7-8H2
- DTXSID201015761
- NCGC00249006-01
- STL264251
- DTXCID5023748
- DS-2112
- Q3297000
- AKOS015891107
- NSC 5727
-
- MDL: MFCD00025290
- Renchi: 1S/C6H8N2O/c7-4-1-2-6(9)5(8)3-4/h1-3,9H,7-8H2
- Clave inchi: XIWMTQIUUWJNRP-UHFFFAOYSA-N
- Sonrisas: OC1C(N)=CC(N)=CC=1
Atributos calculados
- Calidad precisa: 124.06400
- Masa isotópica única: 196.017018
- Recuento atómico isotópico: 0
- Recuento de donantes vinculados al hidrógeno: 3
- Recuento de receptores de enlace de hidrógeno: 3
- Recuento de átomos pesados: 9
- Cuenta de enlace giratorio: 0
- Complejidad: 97.1
- Recuento de unidades de unión covalente: 3
- Recuento del Centro estereoscópico atómico definido: 0
- Recuento de centros estereoscópicos atómicos indefinidos: 0
- Recuento de centros tridimensionales de bonos fijos: 0
- Conteo indefinido de centros tridimensionales de Bond: 0
- Superficie del Polo topológico: 72.3
- Xlogp3: 0.5
Propiedades experimentales
- Denso: 1.1683 (rough estimate)
- Punto de fusión: 79°C (rough estimate)
- Punto de ebullición: 347.4℃ at 760 mmHg
- Punto de inflamación: 163.9°C
- índice de refracción: 1.5745 (estimate)
- PSA: 72.27000
- Logp: 1.71900
2,4-Diaminophenol Datos Aduaneros
- Código HS:2922299090
- Datos Aduaneros:
中国海关编码:
2922299090概述:
2922299090. 其他氨基(萘酚、酚)及醚、酯〔包括它们的盐, 但含有一种以上含氧基的除外〕. 增值税率:17.0%. 退税率:13.0%. 监管条件:无. 最惠国关税:6.5%. 普通关税:30.0%
申报要素:
品名, 成分含量, 用途, 乙醇胺及其盐应报明色度, 乙醇胺及其盐应报明包装
Summary:
2922299090. other amino-naphthols and other amino-phenols, other than those containing more than one kind of oxygen function, their ethers and esters; salts thereof. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:30.0%
2,4-Diaminophenol PrecioMás >>
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2,4-Diaminophenol Métodos de producción
Métodos de producción 1
Condiciones de reacción
1.1 Reagents: Hydrogen Catalysts: Palladium Solvents: Ethanol ; 4 h, 0.1 MPa, rt
Referencia
Métodos de producción 2
Condiciones de reacción
1.1 Solvents: Tetrahydrofuran , Water ; 10 min
1.2 Reagents: Sodium borohydride ; 5 h, 50 - 60 °C
1.2 Reagents: Sodium borohydride ; 5 h, 50 - 60 °C
Referencia
- NaBH4/charcoal. A new synthetic method for mild and convenient reduction of nitroarenes, Synthetic Communications, 2006, 36(18), 2699-2704
Métodos de producción 3
Condiciones de reacción
1.1 Reagents: Hydrogen Catalysts: Palladium Solvents: Methanol ; 1 h, 0.48 MPa, 65 °C; 0.5 h, 0.85 MPa, 65 °C
Referencia
- Synthesis method of disperse dye intermediate 3-amino-4-methoxyacetanilide from 2,4-dinitrophenol via hydrogenation, etherification and acylation, China, , ,
Métodos de producción 4
Condiciones de reacción
1.1 Reagents: Glyoxylic acid , Hydrazine hydrate (1:1) ; rt
1.2 Catalysts: Zinc ; 2 min, rt
1.2 Catalysts: Zinc ; 2 min, rt
Referencia
- A new reagent for selective reduction of nitro group, Indian Journal of Chemistry, 2009, (9), 1315-1318
Métodos de producción 5
Condiciones de reacción
1.1 Reagents: Formic acid , Hydrazine Solvents: Water
1.2 Reagents: Zinc Solvents: Methanol ; 2 min, rt
1.3 Solvents: Chloroform
1.4 Reagents: Sodium chloride Solvents: Water
1.2 Reagents: Zinc Solvents: Methanol ; 2 min, rt
1.3 Solvents: Chloroform
1.4 Reagents: Sodium chloride Solvents: Water
Referencia
- Hydrazinium monoformate: A new hydrogen donor. Selective reduction of nitrocompounds catalyzed by commercial zinc dust, Synthetic Communications, 2003, 33(2), 281-289
Métodos de producción 6
Condiciones de reacción
1.1 Reagents: Hydrazine hydrate (1:1) Catalysts: Magnesium Solvents: Methanol ; 50 min, rt
Referencia
- Hydrazine/magnesium mediated cost-effective and selective reduction of nitro compounds, Indian Journal of Chemistry, 2003, (11), 2885-2887
Métodos de producción 7
Condiciones de reacción
1.1 Reagents: Hydrogen Catalysts: 2761204-70-8 (composite with silica and Pd nanoparticles) Solvents: Water ; 2 h, rt
Referencia
- Pd on imidazolium ionic liquid modified halloysite: A potent catalyst for the hydrogenation of nitro-compounds under mild reaction condition, Inorganic Chemistry Communications, 2022, 137,
Métodos de producción 8
Condiciones de reacción
1.1 Reagents: Hydrogen Catalysts: Palladium Solvents: Methanol ; 60 min, 0.2 MPa, 50 °C
Referencia
- Pd-Pt/modified GO as an efficient and selective heterogeneous catalyst for the reduction of nitroaromatic compounds to amino aromatic compounds by the hydrogen source, Applied Organometallic Chemistry, 2019, 33(4),
Métodos de producción 9
Condiciones de reacción
Referencia
- Electrolytic reduction of 2,4-dinitrophenol to 2,4-diaminophenol, Journal of Scientific & Industrial Research, 1948, 7, 71-6
Métodos de producción 10
Condiciones de reacción
1.1 Reagents: Hydrogen Catalysts: Palladium , Silicic acid (H4SiO4), tetraethyl ester, polymer with triethoxymethylsilane Solvents: Methanol ; 1 h, 1 bar, rt
Referencia
- Selective hydrogenation of functionalized nitroarenes under mild conditions, Catalysis Science & Technology, 2011, 1(9), 1616-1623
Métodos de producción 11
Condiciones de reacción
1.1 Reagents: Hydrogen Catalysts: Yttrium sesquioxide , Silver Solvents: Ethanol ; 2 MPa, rt; rt → 140 °C; 3 - 6 h, 2 MPa, 140 °C
Referencia
- Synthesis of Y2O3 nanoband-supported Ag catalyst for hydrogenation of aromatic nitro compounds, China, , ,
Métodos de producción 12
Condiciones de reacción
1.1 Reagents: Sodium borohydride Catalysts: Iron oxide (Fe3O4) , Chitosan , Iron alloy, base, Fe 83-85,W 8.50-9.50,Cr 4.00,Mo 0.90,V 0.60-0.80,C 0.55-0.65,M… Solvents: Water ; 5 min, rt
Referencia
- Facile Synthesis of Magnetic Bentonite-Chitosan-Pd Nanocomposite: As a Recoverable Nanocatalyst for Reduction of Nitroarenes and Suzuki-Miyaura Reaction, Journal of Inorganic and Organometallic Polymers and Materials, 2023, 33(4), 1052-1065
Métodos de producción 13
Condiciones de reacción
1.1 Reagents: Sodium borohydride Catalysts: Platinum Solvents: Water ; 2 - 3 h, 25 °C
Referencia
- Immobilization of platinum nanoparticles on the functionalized chitosan particles: an efficient catalyst for reduction of nitro compounds and tandem reductive Ugi reactions, Molecular Diversity, 2020, 24(4), 985-995
Métodos de producción 14
Condiciones de reacción
1.1 Reagents: Sodium borohydride Catalysts: Citric acid (loaded on iron oxide) , Iron oxide (Fe3O4) (copper supported citric acid modified) , Copper Solvents: Ethanol , Water ; 5 min, 45 °C
Referencia
- Preparation and characterization of copper chloride supported on citric acid-modified magnetite nanoparticles (Cu2+-CA@Fe3O4) and evaluation of its catalytic activity in the reduction of nitroarene compounds, Applied Organometallic Chemistry, 2017, 31(12),
Métodos de producción 15
Condiciones de reacción
1.1 Catalysts: Nickel dichloride Solvents: Water ; 20 min, 60 °C
1.2 Reagents: Sodium borohydride ; 5 min, 60 °C
1.2 Reagents: Sodium borohydride ; 5 min, 60 °C
Referencia
- NaBH4/NiCl2·6H2O: a green synthetic method for fast and convenient reduction of nitroarenes in water as green solvent, Organic Chemistry: An Indian Journal, 2014, 10(2), 59-62
Métodos de producción 16
Condiciones de reacción
1.1 Catalysts: (SP-4-1)-Bis[[2,3-butanedione 2,3-di(oximato-κN)](1-)]copper Solvents: Water ; 10 min, rt
1.2 Reagents: Sodium borohydride ; 17 min, reflux
1.2 Reagents: Sodium borohydride ; 17 min, reflux
Referencia
- A green protocol for reduction of aromatic nitro compounds to amines with NaBH4/Cu(dmg)2 system in water as a green solvent, Organic Chemistry: An Indian Journal, 2013, 9(8), 313-317
Métodos de producción 17
Condiciones de reacción
1.1 Reagents: Ammonium formate , Zinc Solvents: Methanol
Referencia
- Zinc-catalyzed ammonium formate reductions: rapid and selective reduction of aliphatic and aromatic nitro compounds, Indian Journal of Chemistry, 2001, (1), 75-77
Métodos de producción 18
Condiciones de reacción
1.1 Reagents: Formic acid Catalysts: Palladium Solvents: Methanol
Referencia
- Formic acid with 10% palladium on carbon: a reagent for selective reduction of aromatic nitro compounds, Indian Journal of Chemistry, 2000, (9), 709-711
Métodos de producción 19
Condiciones de reacción
1.1 Reagents: Formic acid Solvents: Water ; 10 min, 140 °C
Referencia
- Selective reduction of nitro compounds using CeY zeolite under microwaves, Journal of the Korean Chemical Society, 2010, 54(1), 55-58
Métodos de producción 20
Condiciones de reacción
1.1 Reagents: Ammonium formate Solvents: Water ; 10 min
Referencia
- Selective reduction of nitro compounds using formic acid and RE HY zeolite under microwaves, Proceedings of ECSOC-10, 2006, ,
2,4-Diaminophenol Raw materials
2,4-Diaminophenol Preparation Products
2,4-Diaminophenol Proveedores
Amadis Chemical Company Limited
Miembros de la medalla de oro
(CAS:95-86-3)2,4-Diaminophenol
Número de pedido:A858802
Estado del inventario:in Stock
Cantidad:250mg/1g/5g
Pureza:99%
Información sobre precios actualizada por última vez:Friday, 30 August 2024 08:14
Precio ($):328.0/816.0/2449.0
Correo electrónico:sales@amadischem.com
2,4-Diaminophenol Literatura relevante
-
Qiao Song,Angela Bamesberger,Lingyun Yang,Haley Houtwed,Haishi Cao Analyst, 2014,139, 3588-3592
-
Marcin Czapla,Jack Simons Phys. Chem. Chem. Phys., 2018,20, 21739-21745
-
Jason Y. C. Lim,Yong Yu,Guorui Jin,Kai Li,Yi Lu,Jianping Xie Nanoscale Adv., 2020,2, 3921-3932
-
Olga Guselnikova,Gérard Audran,Jean-Patrick Joly,Andrii Trelin,Evgeny V. Tretyakov,Vaclav Svorcik,Oleksiy Lyutakov,Sylvain R. A. Marque Chem. Sci., 2021,12, 4154-4161
-
Xinhuan Wang,Shuangfei Cai,Cui Qi Analyst, 2017,142, 2500-2506
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Proveedores recomendados
Amadis Chemical Company Limited
(CAS:95-86-3)2,4-Diaminophenol
Pureza:99%/99%/99%
Cantidad:250mg/1g/5g
Precio ($):328.0/816.0/2449.0